molecular formula C11H13BrO3 B1273272 3-Bromo-4,5-diethoxybenzaldehyde CAS No. 90109-64-1

3-Bromo-4,5-diethoxybenzaldehyde

Cat. No. B1273272
CAS RN: 90109-64-1
M. Wt: 273.12 g/mol
InChI Key: YPBFTPYBXACRPN-UHFFFAOYSA-N
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Description

3-Bromo-4,5-diethoxybenzaldehyde is a chemical compound with the molecular formula C11H13BrO3 . It has a molecular weight of 273.13 . It is also known by the name 5-Bromoveratraldehyde .


Synthesis Analysis

The synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde involves the alkylation of the phenol group of vanillin to form veratraldehyde (3,4-dimethoxybenzaldehyde) or another alkyl halide if a different substituent than a methoxy group is desired . The 3,4-dialkoxybenzaldehyde is then brominated to form the 2-bromo derivative .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4,5-diethoxybenzaldehyde is represented by the InChI code 1S/C11H13BrO3/c1-3-14-10-6-8(7-13)5-9(12)11(10)15-4-2/h5-7H,3-4H2,1-2H3 . The canonical SMILES string representation is COC1=C(C(=CC(=C1)C=O)Br)OC .


Chemical Reactions Analysis

3-Bromo-4,5-diethoxybenzaldehyde has been used in the preparation of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones . It has also been shown to protect skin cells from oxidative stress .


Physical And Chemical Properties Analysis

3-Bromo-4,5-diethoxybenzaldehyde is a solid at 20 degrees Celsius . It has a molecular weight of 245.07 g/mol . It has a rotatable bond count of 3 .

Scientific Research Applications

Protection Against Particulate Matter 2.5-Induced Damages

3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB) has been found to protect keratinocytes from damages induced by particulate matter 2.5 (PM 2.5). The compound ameliorated PM 2.5-induced reactive oxygen species (ROS) generation, mitochondria dysfunction, and DNA damage. Furthermore, 3-BDB reversed the PM 2.5-induced cell cycle arrest and apoptosis, reduced cellular inflammation, and mitigated cellular senescence in vitro and in vivo .

Antioxidant Properties

3-BDB, a natural marine compound from red algae, is known to have free radical scavenging properties . This makes it a potential candidate for the treatment of oxidative stress-related conditions.

Protection Against Myocardial Ischemia and Reperfusion Injury

3-BDB has been shown to protect against myocardial ischemia and reperfusion (IR) injury. It attenuates the oxygen and glucose deprivation (OGD)-induced cytotoxicity in a dose-dependent manner. BDB significantly decreased apoptosis and the cleavage of caspase-3 after OGD .

Anti-Inflammatory Properties

3-BDB has been shown to display anti-inflammatory properties . This makes it a potential candidate for the treatment of inflammatory diseases.

Anti-Cancer Properties

3-BDB is known to have anticancer properties . This makes it a potential candidate for the development of new anticancer drugs.

Antibacterial Properties

3-BDB is known to have antibacterial properties . This makes it a potential candidate for the development of new antibacterial drugs.

Safety and Hazards

3-Bromo-4,5-diethoxybenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

3-Bromo-4,5-diethoxybenzaldehyde has been shown to possess antioxidant effects and protect skin cells from oxidative stress . It has potential applications in skincare and could be further explored for its protective effects against environmental pollutants .

properties

IUPAC Name

3-bromo-4,5-diethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-3-14-10-6-8(7-13)5-9(12)11(10)15-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBFTPYBXACRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383143
Record name 3-bromo-4,5-diethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4,5-diethoxybenzaldehyde

CAS RN

90109-64-1
Record name 3-bromo-4,5-diethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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